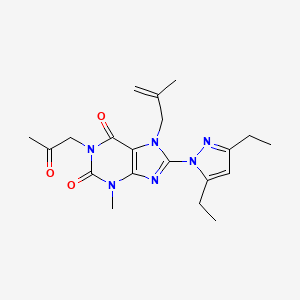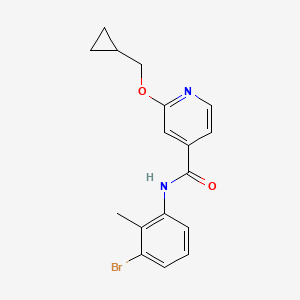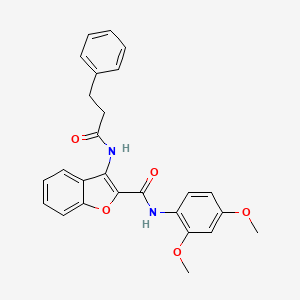
N-(2,4-dimethoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide, also known as DPBA, is a synthetic compound that has been studied for its potential therapeutic applications in various fields of medicine. DPBA belongs to the class of benzofuran derivatives and has been shown to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Aplicaciones Científicas De Investigación
Synthesis and Material Applications
N-(2,4-dimethoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide, as part of the broader family of benzofuran-2-carboxamide derivatives, has been investigated for various applications, particularly in materials science. For instance, aromatic polyamides incorporating ether-carboxylic acids derived from similar molecular structures exhibit remarkable thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, which are crucial properties for advanced materials applications. These polyamides show high glass transition temperatures and significant weight loss temperatures, indicating their potential use in high-performance materials (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Neuroprotective and Antioxidant Effects
The neuroprotective and antioxidant properties of benzofuran-2-carboxamide derivatives have been explored, highlighting their potential in neurodegenerative disease treatment. Novel derivatives of this compound class have demonstrated considerable protection against excitotoxic neuronal cell damage and possess potent anti-excitotoxic, ROS scavenging, and antioxidant activities. This suggests their utility in designing drugs for neuroprotection and antioxidant therapy (Jungsook Cho et al., 2015).
Antihyperlipidemic Activity
In the domain of pharmacology, certain N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides have been synthesized and tested for their antihyperlipidemic activity. These compounds have shown significant effects in lowering plasma triglyceride levels and increasing high-density lipoprotein cholesterol in vivo, indicating their potential as lipid-lowering agents. This opens avenues for their use in treating hyperlipidemia and associated coronary heart diseases (T. Al-qirim et al., 2012).
Antimicrobial and Antistaphylococcal Activity
Benzofuran-2-carboxamide derivatives have also been synthesized and evaluated for their antistaphylococcal activity, demonstrating significant efficacy against Staphylococcus aureus, including methicillin-resistant strains. These findings indicate their potential in addressing antimicrobial resistance and developing new therapeutic agents (M. O. Püsküllü et al., 2015).
Anti-inflammatory, Analgesic, and Antipyretic Properties
Moreover, benzofuran-2-carboxamide derivatives bearing anti-inflammatory, analgesic, and antipyretic agents have been synthesized, showcasing their versatile pharmaceutical applications. These compounds exhibit potent activities, making them valuable candidates for drug discovery in treating various inflammatory and pain conditions (Yong-Sheng Xie et al., 2014).
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-31-18-13-14-20(22(16-18)32-2)27-26(30)25-24(19-10-6-7-11-21(19)33-25)28-23(29)15-12-17-8-4-3-5-9-17/h3-11,13-14,16H,12,15H2,1-2H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCUKVWHVPOICS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-chlorobenzyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2712422.png)
![2-Chloro-N-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-2-phenyl-acetamide](/img/structure/B2712423.png)

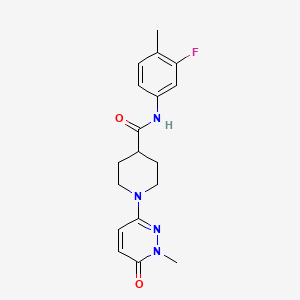
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2712430.png)
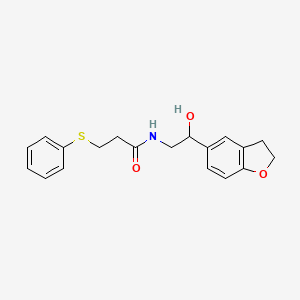
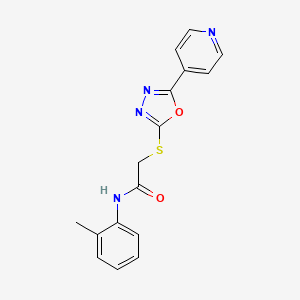
![[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine](/img/structure/B2712437.png)
![Tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2712439.png)

